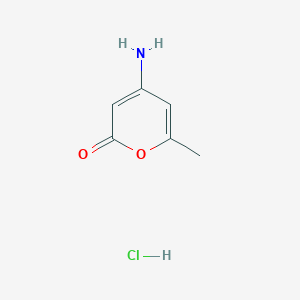

4-Amino-6-methyl-2H-pyran-2-one hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-amino-6-methylpyran-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2.ClH/c1-4-2-5(7)3-6(8)9-4;/h2-3H,7H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPGDIHYIPQGBBY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=O)O1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1956318-23-2 | |

| Record name | 2H-Pyran-2-one, 4-amino-6-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1956318-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthetic Methodologies for 4 Amino 6 Methyl 2h Pyran 2 One Hydrochloride and Analogues

Direct Synthesis Strategies

Direct synthesis strategies focus on introducing the amino group onto a pre-existing pyranone or a closely related precursor. These methods are often efficient, involving the transformation of functional groups already on the pyranone ring.

Nitration and Reduction Approaches to Aminopyrones from Hydroxypyranones

A classic, though not widely documented for this specific compound in recent literature, approach to synthesizing aminopyrones involves a two-step process starting from hydroxypyranones. This method would theoretically involve the nitration of a corresponding hydroxypyranone, such as 4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid), followed by the reduction of the resulting nitro group to an amine. While this represents a fundamental pathway in organic synthesis for converting hydroxyl groups to amino groups on aromatic and heterocyclic systems, specific applications to 4-amino-6-methyl-2H-pyran-2-one are not detailed in the available contemporary research. The process would likely face challenges in controlling regioselectivity and managing the sensitive nature of the lactone ring under harsh nitrating or reduction conditions.

Formation from Pyran-2-one Precursors via Amine Treatment

A more direct and commonly employed method involves the reaction of pyran-2,4-dione precursors with amines. This approach has been successfully used to synthesize a variety of β-enamino-pyran-2,4-dione derivatives. For instance, the reaction of a suitable pyran-2,4-dione with primary amines like o-anisidine, o-toluidine, or 1,6-diaminohexane in a solvent such as methanol (B129727) under reflux leads to the formation of the corresponding enamine derivatives. mdpi.com This reaction proceeds by heating a mixture of the pyran-2,4-dione and the amine, often for several hours, to yield the desired product, which can then be isolated by filtration and recrystallization. mdpi.com

This strategy is also applicable to the synthesis of 4-amino-2H-pyran-2-one derivatives through a domino protocol. Starting from α-aroylketene dithioacetals and malononitrile (B47326) in the presence of a secondary amine (like piperidine (B6355638) or pyrrolidine) and a base such as potassium hydroxide (B78521), 4-(amine-1-yl)-2-oxo-2H-pyran-3-carbonitriles can be efficiently synthesized. acs.org

Synthesis of Related Aminoethylidene Pyran-2,4(3H)-dione Derivatives

A significant class of analogues, 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione derivatives, have been synthesized for various applications, including as potential herbicides. mdpi.comresearchgate.netresearchgate.net The general synthetic route involves reacting a 4-hydroxyl-3-acetyl-pyran-2-one derivative with a corresponding amine. mdpi.com The reaction is typically carried out in ethanol (B145695) with the addition of triethylamine (B128534) (Et₃N) and heated to reflux for approximately 12 hours. mdpi.com After cooling, the target compounds precipitate and can be collected. mdpi.com This method has been used to generate a wide array of derivatives by varying the amine component. mdpi.com

| Compound ID | Description | Yield | Reference |

| APD-I-6 | 3-(2-(3-Chlorophenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | 73.0% | mdpi.com |

| APD-I-7 | 3-(2-(4-Chlorophenoxy)-1-(methylamino)ethylidene)-6-methyl-2H-pyran-2,4(3H)-dione | 78.1% | mdpi.com |

Indirect Synthetic Pathways Utilizing Pyran-2-one Building Blocks

Indirect pathways focus on constructing the substituted 2H-pyrone ring system from simpler acyclic precursors, often employing powerful metal-catalyzed reactions to form the heterocyclic core.

Metal-Catalyzed Synthetic Routes to Substituted 2H-Pyrones

Transition metal-catalyzed reactions have become indispensable for the efficient synthesis of substituted 2-pyrones due to their mild reaction conditions and functional group tolerance. nih.gov Various metals have been employed to catalyze the formation of the pyrone ring.

Gold(I) Catalysis: Gold(I) catalysts can enable the sequential activation of terminal alkynes and propiolic acids to yield α-pyrones. organic-chemistry.org Another gold-catalyzed pathway involves the rearrangement of β-alkynylpropiolactones to produce substituted α-pyrones in good yields. organic-chemistry.org

Indium Catalysis: The oxyindation of carbonyl-ene-yne compounds using indium trihalides provides 2-pyrones bearing a carbon-indium bond, which can be further functionalized through oxidation or cross-coupling. organic-chemistry.org

Ruthenium Catalysis: Ruthenium can catalyze a three-component cascade reaction of acrylic acids, ethyl glyoxylate, and p-toluenesulfonamide (B41071) to provide pyranones. organic-chemistry.org

Cobalt Catalysis: Cobalt-mediated reactions have been used for the regiospecific synthesis of 2H-pyran-2-ones from alkynes and carbon monoxide. acs.org

These methods highlight the versatility of metal catalysis in constructing the 2-pyrone scaffold, which can then be further elaborated to introduce an amino group at the C4 position. nih.govorganic-chemistry.org

Palladium-Catalyzed Coupling Reactions

Palladium catalysis is particularly prominent in the synthesis and functionalization of 2-pyrones. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. lumenlearning.com

One key strategy involves the Sonogashira cross-coupling reaction of 4-bromo-6-methyl-2-pyrones with various terminal alkynes. nih.gov This reaction, catalyzed by Pd/C with a phosphine (B1218219) ligand and a copper(I) co-catalyst, efficiently produces 4-alkynyl-6-methyl-2-pyrones. nih.gov Another approach is the Stille-carbonylative cross-coupling, which can be used to synthesize 2,3,6-trisubstituted-2-pyrones from 2-cyclobutenones. nih.gov

Palladium catalysts are also used for the direct C-H functionalization of the pyrone ring. A methodology for the regioselective C-H functionalization at the C3 position of 2-pyrones has been developed, proceeding via a neutral palladium(II) pathway. nih.gov Furthermore, palladium-catalyzed coupling reactions of cyclic vinyldiazo esters with aryl iodides provide a route to various 3-aryl-2-pyrones. organic-chemistry.org These palladium-catalyzed methods are essential for creating substituted pyrone intermediates that are precursors to the target amino compounds. nih.govorganic-chemistry.org

| Palladium-Catalyzed Reaction | Substrates | Product Type | Reference |

| Sonogashira Coupling | 4-Bromo-6-methyl-2-pyrone, Terminal Alkynes | 4-Alkynyl-6-methyl-2-pyrones | nih.gov |

| Stille-Type Carbonylative Coupling | 2-Cyclobutenones, Organostannanes, CO | 2,3,6-Trisubstituted-2-pyrones | nih.gov |

| Negishi Coupling | Haloacrylic acid, Alkynylzinc | 6-Alkyl-2H-pyran-2-ones | nih.gov |

| C-H Functionalization | 2-Pyrone, Aryl Halides | 3-Aryl-2-pyrones | nih.gov |

Rhodium-Catalyzed Oxidative Annulations

Rhodium-catalyzed reactions are a powerful tool in organic synthesis for forming cyclic compounds through C-H bond activation and subsequent annulation. goettingen-research-online.denih.gov This strategy generally involves the coupling of two molecules, where the rhodium catalyst facilitates the formation of new carbon-carbon or carbon-heteroatom bonds, often with the assistance of an oxidant to regenerate the active catalytic species. goettingen-research-online.demdpi.com While direct synthesis of 2-pyrones via this method is an area of ongoing research, the principles are well-established in the synthesis of related nitrogen heterocycles like 2-pyridones. goettingen-research-online.de

In a typical process, a substrate containing a directing group and a C-H bond undergoes oxidative addition to a Rh(III) center. This is followed by insertion of a coupling partner, such as an alkyne or alkene, and subsequent reductive elimination to form the annulated product and a Rh(I) species. An oxidant, commonly copper(II) acetate (B1210297), is used to oxidize the Rh(I) back to the active Rh(III) state, completing the catalytic cycle. goettingen-research-online.denih.gov The versatility of this method allows for the rapid assembly of complex heterocyclic systems from readily available starting materials. nih.gov

Table 1: Key Features of Rhodium-Catalyzed Oxidative Annulations

| Feature | Description | Source(s) |

|---|---|---|

| Catalyst | Typically a [Cp*RhCl₂]₂ precatalyst. | nih.gov |

| Oxidant | Stoichiometric amounts of Cu(OAc)₂ are commonly used. | goettingen-research-online.denih.gov |

| Coupling Partners | Alkynes and alkenes are frequently used to build the new ring. | goettingen-research-online.demdpi.com |

| Mechanism | Involves C-H activation, migratory insertion, and reductive elimination. | goettingen-research-online.de |

Copper-Catalyzed Alkyne Cyclizations

Copper-catalyzed reactions offer an efficient and often more economical alternative for synthesizing heterocyclic compounds. These methods are particularly effective for constructing pyranone rings. A notable approach involves the microwave-assisted, copper-powder-catalyzed coupling and cyclization of β-bromo-α,β-unsaturated carboxylic acids with 1,3-diketones. researchgate.net This process generates highly substituted 2H-pyran-2-ones in good to high yields. researchgate.net

The reaction pathway is believed to proceed through a sequence of intermolecular C-N coupling, C-N formative cyclization, and tautomerization. researchgate.net The use of copper catalysis is also prominent in the synthesis of related heterocycles, such as the tandem cyclization of N-acyl enamines with electron-deficient alkynes to produce substituted pyridines. rsc.org The control over the reactivity of vinyl-Cu(II) intermediates is crucial for achieving selectivity in these cyclizations. rsc.org

Cyclization and Annulation Strategies

A range of cyclization and annulation strategies beyond specific metal catalysis are employed to synthesize the 2H-pyran-2-one scaffold. These methods rely on fundamental organic reactions that form the heterocyclic ring through intramolecular or intermolecular processes.

Iodolactonization Approaches

Iodolactonization is a classic organic reaction that forms a lactone (a cyclic ester) through the intramolecular cyclization of an unsaturated carboxylic acid initiated by an iodine source. wikipedia.org This reaction is an intramolecular variant of halohydrin formation and proceeds through the formation of a positively charged iodonium (B1229267) ion across a carbon-carbon double bond. wikipedia.org

The carboxylate group then acts as an internal nucleophile, attacking the iodonium ion to form the lactone ring. wikipedia.org This method is highly effective for synthesizing lactones under mild conditions and has been applied in the total synthesis of numerous natural products. wikipedia.org While it directly produces a saturated lactone ring, subsequent chemical modifications can be used to introduce the unsaturation characteristic of a 2H-pyran-2-one. The regioselectivity of the reaction favors attack at the more hindered carbon of the iodonium ion, as it can better stabilize the partial positive charge. wikipedia.org

Knoevenagel/Electrocyclization Strategies

A powerful and common route to 2H-pyrans involves a domino sequence beginning with a Knoevenagel condensation followed by a 6π-electrocyclization. nih.govresearchgate.net This tandem process can be considered a formal [3+3] cycloaddition. nih.gov The Knoevenagel condensation typically occurs between an enal and a 1,3-dicarbonyl compound to form a 1-oxatriene intermediate. nih.gov

This intermediate then undergoes a thermally or photochemically induced 6π-electrocyclization to form the 2H-pyran ring. nih.gov Fusing the resulting pyran to another ring system often favors the electrocyclization and enhances the stability of the final product. nih.gov This strategy has been successfully utilized to prepare libraries of substituted 2H,5H-pyrano[4,3-b]pyran-5-ones and related systems in a single step, sometimes under microwave-assisted conditions. researchgate.netznaturforsch.com

Table 2: Knoevenagel/Electrocyclization for 2H-Pyran Synthesis

| Step | Reactants | Intermediate/Product | Source(s) |

|---|---|---|---|

| 1. Knoevenagel Condensation | α,β-unsaturated aldehyde + 1,3-dicarbonyl compound | 1-Oxatriene | nih.govresearchgate.net |

| 2. 6π-Electrocyclization | 1-Oxatriene | 2H-Pyran | nih.govresearchgate.net |

Phosphine-Catalyzed Annulation Reactions

Nucleophilic phosphine catalysis has emerged as a versatile method for constructing various carbocycles and heterocycles. Phosphine-catalyzed [3+3] annulation reactions provide a direct and efficient route to stable 2H-pyrans. organic-chemistry.org This reaction typically involves the annulation of allenoates with 1C,3O-bisnucleophiles. organic-chemistry.org

The general mechanism starts with the nucleophilic addition of the phosphine to an activated alkyne or allene, creating a zwitterionic intermediate. This intermediate then reacts with an electrophile, leading to the formation of the cyclic product. The tunability of the phosphine's electronic and steric properties allows for fine control over the reaction's selectivity. A one-pot reaction involving a phosphine-catalyzed condensation of Baylis-Hillman carbonates and β,γ-unsaturated α-oxo-esters has been developed to produce 2,2,4,6-tetrasubstituted 2H-pyrans through a dihydrofuran intermediate that rearranges to the final product. nih.gov

Transition Metal-Free Cycloisomerization of Diynols

Reflecting a broader trend towards more sustainable chemistry, transition metal-free methods for heterocycle synthesis have gained significant attention. A notable example is the cycloisomerization of diynols to generate bicyclic 2H-pyrans. nih.gov This reaction can be catalyzed by a cooperative system, such as one involving a Ca²⁺ catalyst and camphorsulfonic acid, without the need for transition metals. nih.gov The reaction proceeds efficiently without the strict exclusion of air or moisture and tolerates a wide range of functional groups, showcasing its robustness and practical utility. nih.gov

Base-Mediated Transformations and Condensations

Base-mediated reactions are fundamental in the synthesis of the 2H-pyran-2-one scaffold, leveraging the ability of bases to generate nucleophilic species that engage in condensation and cyclization reactions. These transformations often involve the reaction of active methylene (B1212753) compounds with various electrophiles, leading to the construction of the heterocyclic ring. The choice of base, solvent, and reaction conditions can significantly influence the reaction pathway and the final product yield. Common bases employed in these syntheses include potassium hydroxide, sodium methoxide, and various amines. These catalysts facilitate deprotonation and subsequent Michael additions, aldol-type condensations, and intramolecular cyclizations, which are key steps in forming the pyran-2-one core. mdpi.comclockss.orgresearchgate.net

Potassium hydroxide (KOH) is a frequently utilized and effective base in the synthesis of 2H-pyran-2-one derivatives. Its role is typically to facilitate the deprotonation of an active methylene compound, creating a carbanion that can then attack an electrophilic partner.

A notable example is the KOH-mediated reaction of ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate with aromatic ketones in dimethyl sulfoxide (B87167) (DMSO). mdpi.com This reaction proceeds through a series of steps initiated by the base, leading to the formation of 4-(methylsulfanyl)-2-oxo-6-aryl-2H-pyran-3-carbonitriles. acs.org Similarly, a domino protocol for synthesizing these pyran-3-carbonitriles involves the reaction of α-aroylketene dithioacetals with malononitrile in the presence of powdered KOH in dry dimethylformamide (DMF). acs.org The process involves consecutive addition-elimination, intramolecular cyclization, and ring-opening/closing sequences. acs.org

KOH has also been used as a catalyst loaded onto calcium oxide (CaO) for the multicomponent synthesis of 4H-pyran derivatives under solvent-free conditions, highlighting its versatility in promoting pyran ring formation. growingscience.com

Table 1: Examples of KOH-Mediated Reactions for Pyran-2-one Synthesis

| Starting Materials | Base/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| α-Aroylketene dithioacetals, Malononitrile | Powdered KOH / DMF | 6-Aryl-4-(methylthio)-2-oxo-2H-pyran-3-carbonitriles | 84% | acs.org |

| Ethyl 2-cyano-3,3-bis(methylsulfanyl)acrylate, Aromatic ketones | KOH / DMSO | 2H-pyran-2-one precursors | Not specified | mdpi.com |

The condensation of various precursors with carbonyl compounds, such as ketones and aldehydes, is a cornerstone for constructing the pyran-2-one ring. organic-chemistry.org These reactions typically involve the formation of a new carbon-carbon bond through nucleophilic attack on the carbonyl carbon.

One-pot syntheses have been developed starting from methyl ketones, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and an N-acylglycine like hippuric acid in acetic anhydride (B1165640). researchgate.netresearchgate.net The initial step is a reaction between the carbonyl compound, which possesses an activated α-methylene group, and DMFDMA to form an N,N-dimethylaminomethylene intermediate. researchgate.net This intermediate then reacts further to build the pyran-2-one structure.

Another strategy involves the reaction of β-alkoxyvinyl polyfluoroalkyl ketones with N-acylglycines to afford 2-pyrone derivatives. nih.gov Furthermore, a formal [3+3] annulation of alkynyl esters with enolizable ketones, catalyzed by an N-heterocyclic carbene, provides a metal-free route to functionalized 2H-pyran-2-ones in a highly regioselective manner. organic-chemistry.org This method highlights the utility of activated carbonyl compounds in pyranone synthesis.

Intramolecular cyclization represents an efficient strategy for forming the 2H-pyran-2-one ring, where a pre-functionalized linear precursor undergoes ring closure. These methods are often characterized by high atom economy and stereochemical control.

A prominent example is the Gold(I)-catalyzed intramolecular 6-endo-dig cyclization of tert-butyl ynoates. nih.gov This transformation allows for the construction of the 2-pyrone ring under mild conditions. Another powerful method is the intramolecular Dieckmann cyclization. In the synthesis of benzoisochromanone natural products, an initial conjugate addition of a carbanion to a pyranone is followed by an in-situ intramolecular Dieckmann cyclization to yield a benzoisochromanone core structure. mdpi.com

Palladium-catalyzed intramolecular C-N bond formation has also been employed, where halo-aryl enamines serve as precursors to form indole (B1671886) structures, demonstrating a related cyclization strategy in heterocyclic chemistry. nih.gov While not directly forming a pyranone, this illustrates the power of transition-metal-catalyzed intramolecular cyclizations. The synthesis of 2-pyrones can also be achieved through the lactonization of (Z)-5-alkyl-2-en-4-ynoic acids, a process that can be catalyzed by ZnBr₂. nih.gov

Purification and Isolation Techniques for Synthesized Compounds (Methodologies Only)

The isolation and purification of synthesized 4-amino-6-methyl-2H-pyran-2-one hydrochloride and its analogues are critical steps to ensure the removal of unreacted starting materials, catalysts, and byproducts, yielding a compound of high purity for subsequent characterization and use. Standard laboratory techniques, including chromatographic methods and crystallization, are routinely employed. mdpi.comumich.edu

Chromatographic techniques are extensively used for the purification of pyran-2-one derivatives due to their high resolving power.

Thin-Layer Chromatography (TLC): TLC is primarily used as a qualitative tool to monitor the progress of a reaction. mdpi.com By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting with an appropriate solvent system, the separation of starting materials, intermediates, and products can be visualized, allowing for the determination of reaction completion.

Column Chromatography: This is the most common preparative technique for purifying pyran-2-one compounds on a laboratory scale. mdpi.com The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. A solvent system (mobile phase), often a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (EtOAc), is passed through the column. mdpi.com The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of pure fractions. For example, a 1:4 mixture of EtOAc/hexane is a common eluent for purifying pyran-2-one derivatives. mdpi.com

High-Performance Liquid Chromatography (HPLC): For analytical separation and, in some cases, preparative isolation, reverse-phase (RP) HPLC is a suitable method. sielc.com Compounds like 2H-pyran-2-one, 4-hydroxy-6-methyl- can be analyzed using a mobile phase containing acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com This technique is scalable and can be used for isolating impurities. sielc.comsielc.com

Recrystallization and precipitation are valuable techniques for purifying solid compounds based on differences in solubility.

Precipitation: This method is often used for the initial isolation of the crude product from the reaction mixture. A common procedure involves pouring the reaction mixture into a large volume of a non-solvent, such as ice-cold water. acs.org This causes the desired product, which is typically less soluble in the non-solvent, to precipitate out of the solution. The solid can then be collected by filtration. For instance, after synthesizing 2-oxo-6-aryl-4-(piperidin/pyyrolidin-1-yl)-2H-pyran-3-carbonitriles, the reaction mixture is poured onto ice water to precipitate the product, which is then collected by filtration and washed with water. acs.org

Recrystallization: To achieve higher purity, recrystallization is employed. This involves dissolving the crude solid product in a minimum amount of a hot solvent in which the compound has high solubility at elevated temperatures but low solubility at cooler temperatures. As the solution cools slowly, the compound crystallizes out, leaving impurities behind in the solvent. Methanol is a common solvent used for the recrystallization of pyran-2-one derivatives. acs.org In some cases, compounds are isolated as solids by vacuum filtration and then purified by crystallization. umich.edu

Chemical Reactivity and Transformation Mechanisms of 4 Amino 6 Methyl 2h Pyran 2 One Hydrochloride and Its Scaffold

Nucleophilic Reactivity and Ring Transformations

The 2H-pyran-2-one ring is vulnerable to nucleophilic attack due to the presence of three electrophilic carbon centers. researchgate.net The reaction with nucleophiles typically initiates a cascade of transformations, beginning with the opening of the pyranone ring. This process is often irreversible, leading to the formation of new, more stable heterocyclic or carbocyclic structures rather than the regeneration of the original pyranone ring. researchgate.net

The reaction of the 4-amino-6-methyl-2H-pyran-2-one scaffold with nitrogen-based nucleophiles, such as amines and hydrazines, is a well-established method for synthesizing a variety of nitrogen-containing heterocycles. These transformations are driven by the initial nucleophilic attack on the pyranone ring, leading to ring cleavage and subsequent intramolecular cyclization.

The synthesis of five-membered heterocyclic rings like pyrazoles and isoxazoles from pyranone precursors is a common transformation.

Pyrazoles: The reaction of γ-pyrones with various hydrazines has been shown to produce pyrazole (B372694) derivatives. researchgate.net For instance, the reaction of a pyrone with phenylhydrazine (B124118) yields a 1-phenyl-5-substituted pyrazole. researchgate.net This transformation occurs via an initial attack by the hydrazine (B178648), followed by ring opening and cyclization to form the stable five-membered pyrazole ring. Multicomponent reactions involving hydrazine hydrate, an aldehyde, malononitrile (B47326), and a β-ketoester are also employed to synthesize fused pyrano[2,3-c]pyrazole systems. byjus.com

Isoxazoles: Treatment of 4-pyrones with hydroxylamine (B1172632) can lead to the formation of isoxazole (B147169) derivatives. For example, ethyl 5-aroyl-4-pyrone-2-carboxylates react with hydroxylamine to yield ethyl 4-(5-arylisoxazol-4-yl)-2,4-dioxobutanoates. researchgate.net This reaction proceeds through a similar mechanism of nucleophilic attack, ring opening, and recyclization to form the isoxazole ring.

| Reagent | Resulting Heterocycle | Description |

| Hydrazine Hydrate | Pyrazole | Reaction leads to the formation of a five-membered pyrazole ring system through a ring transformation process. |

| Phenylhydrazine | Substituted Pyrazole | Yields 1-phenyl-5-substituted pyrazole derivatives. researchgate.net |

| Hydroxylamine | Isoxazole | Nucleophilic attack by hydroxylamine on the pyranone ring results in the formation of isoxazole derivatives. researchgate.net |

The versatile pyranone scaffold can be converted into various six- and seven-membered nitrogen-containing heterocycles.

Pyridone Systems: The reaction of 2,6-dimethyl-4-pyrone with hydroxylamine has been reported to yield 4-hydroxyamino-2,6-lutidine 1-oxide, a substituted pyridine (B92270) derivative, demonstrating the transformation of the pyran ring into a pyridine ring. researchgate.net

Pyrimidine (B1678525) Systems: Fused pyrimidine derivatives can be synthesized from pyranone precursors. For example, the reaction of 7-amino-2,4-dioxo-5-(thiophen-2-yl)-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carbonitrile with thiourea (B124793) leads to the formation of a pyrano[2,3-d:5,6-d']dipyrimidine system. masterorganicchemistry.com Similarly, multicomponent reactions using barbituric acid can produce pyrano[2,3-d]pyrimidine diones. nih.gov

Diazepine Systems: Condensation reactions with bifunctional nucleophiles can yield seven-membered rings. The reaction of o-phenylenediamine (B120857) with two equivalents of a ketone, such as acetone, is known to produce 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine. researcher.life By analogy, the reaction of o-phenylenediamine with the 4-amino-6-methyl-2H-pyran-2-one scaffold is expected to proceed via condensation at the C-2 and C-6 positions after ring opening, leading to the formation of a benzodiazepine-fused system.

| Reagent Class | Resulting Heterocycle | Example Reaction |

| Hydroxylamine | Pyridone Derivative | 2,6-dimethyl-4-pyrone reacts to form a substituted lutidine 1-oxide. researchgate.net |

| Thiourea / Barbituric Acid | Pyrimidine | Fused pyrano[2,3-d]pyrimidine systems are formed through multicomponent reactions. masterorganicchemistry.comnih.gov |

| o-Phenylenediamine | Diazepine (Predicted) | Condensation with the pyranone scaffold is expected to form a benzodiazepine (B76468) derivative. researcher.life |

The transformation of the 2H-pyran-2-one ring begins with a nucleophilic attack at one of the electrophilic centers (C-2, C-4, or C-6). researchgate.net The attack at the C-2 or C-6 position is common, leading to the cleavage of the C-O bond and opening of the lactone ring. One proposed mechanism involves a selective 1,6-fashion ring opening by secondary amines, which is followed by decarboxylation and rearrangement to form new products. researchgate.net

The general mechanism can be summarized in the following steps:

Nucleophilic Attack: A nitrogen nucleophile (e.g., from an amine or hydrazine) attacks an electrophilic carbon of the pyranone ring (typically C-2 or C-6).

Ring Opening: This attack leads to the cleavage of the pyranone ring, forming a linear intermediate. For example, attack at C-6 opens the ring to form a 5-keto-carboxylate intermediate.

Intramolecular Condensation/Cyclization: The newly formed linear intermediate contains functionalities that can undergo an intramolecular reaction. The terminal nitrogen nucleophile can attack a carbonyl group within the intermediate, leading to the formation of a new ring.

Dehydration/Aromatization: The cyclized intermediate often undergoes dehydration or other elimination reactions to form a stable, often aromatic, heterocyclic product. masterorganicchemistry.com

Multi-functional reagents like o-phenylenediamine are crucial for synthesizing fused heterocyclic systems. The reaction of o-phenylenediamine with carbonyl compounds is a classic method for preparing benzodiazepines and benzimidazoles. researcher.life In the context of the 4-amino-6-methyl-2H-pyran-2-one scaffold, a reaction with o-phenylenediamine would likely proceed after a nucleophile-induced ring opening. The resulting diketone intermediate could then undergo a condensation reaction with both amino groups of the o-phenylenediamine. This would lead to the formation of a seven-membered 1,5-benzodiazepine ring fused to the remnant of the pyranone side chain. researcher.life

Reactions with Amines and Hydrazines Leading to Heterocyclic Systems

Electrophilic Reactivity and Substitution Patterns (C-3 and C-5 positions)

While highly susceptible to nucleophilic attack and ring transformation, the 2H-pyran-2-one ring also exhibits aromatic character, allowing it to undergo electrophilic substitution reactions. researchgate.net The electron-donating effects of the ring oxygen and the amino group at the C-4 position activate the ring towards electrophiles.

The preferred sites for electrophilic attack are the C-3 and C-5 positions. researchgate.net This regioselectivity is dictated by the resonance stabilization of the resulting carbocation intermediate (the sigma complex). When an electrophile attacks at the C-3 or C-5 position, the positive charge in the intermediate can be delocalized onto the ring oxygen and the nitrogen of the amino group, which are effective at stabilizing the charge. Attack at other positions does not allow for this degree of stabilization.

Common electrophilic aromatic substitution reactions that 2H-pyran-2-ones undergo include:

Nitration

Sulfonation

Halogenation

These reactions all selectively yield products substituted at the C-3 and/or C-5 positions, preserving the core pyranone ring structure. researchgate.net

Pericyclic Reactions

The 2H-pyran-2-one ring system, while possessing some aromatic stability, serves as a competent diene component in various Diels-Alder reactions. nih.gov These cycloaddition reactions are a cornerstone of synthetic organic chemistry, providing a powerful method for constructing complex six-membered rings. researchgate.net The reactivity of the pyranone scaffold is significantly influenced by its substituents and the nature of the dienophile.

Other Significant Transformations

Beyond pericyclic reactions, the functional groups appended to the 2H-pyran-2-one core offer sites for further chemical modification. The amino group at the C4 position is a key site for derivatization.

Derivatization at the Amino Group

The amino group at the C4 position of the 2H-pyran-2-one ring is electronically analogous to an enamine, possessing nucleophilic character. This makes it susceptible to reaction with a variety of electrophiles. However, in the case of 4-Amino-6-methyl-2H-pyran-2-one hydrochloride, the amino group exists in its protonated ammonium (B1175870) salt form (-NH₃⁺). This protonation effectively quenches its nucleophilicity.

Therefore, to achieve derivatization at the nitrogen atom, the hydrochloride salt must first be neutralized with a suitable base to liberate the free amine (-NH₂). Once deprotonated, the 4-amino group can readily participate in standard amine chemistry.

Acylation: The free amino group can be acylated by reacting it with electrophiles such as acyl halides (e.g., acetyl chloride) or carboxylic anhydrides (e.g., acetic anhydride) to form the corresponding N-acyl derivatives (amides). This reaction is a common method for modifying the properties of primary amines.

Alkylation: Reaction with alkylating agents, such as alkyl halides, can introduce alkyl substituents onto the nitrogen atom. However, direct alkylation of primary amines can be difficult to control, often leading to overalkylation and the formation of a mixture of secondary, tertiary, and even quaternary ammonium salts.

The general principle of protecting an amino group from unwanted reactions by protonating it under acidic conditions is a well-established strategy in organic synthesis. For example, chemoselective O-acylation of hydroxyamino acids can be achieved by conducting the reaction in a strong acid, which protonates the amino group and prevents it from being acylated. A similar principle applies here; derivatization of the amino group of this compound requires a preceding basic workup step.

Rearrangement Reactions

The 4-amino-6-methyl-2H-pyran-2-one scaffold is a valuable precursor in heterocyclic synthesis, primarily due to its ability to undergo ring transformation reactions to form more stable aromatic systems. The most significant rearrangement reaction for this class of compounds is the Dimroth rearrangement, which converts the 2H-pyran-2-one ring into a pyridin-2(1H)-one ring. wikipedia.orgclockss.org

This rearrangement is a well-established process in heterocyclic chemistry for the isomerization of N-heterocycles. wikipedia.orgnih.gov The generally accepted mechanism for the transformation of a 4-amino-2H-pyran-2-one involves an initial ring-opening step, followed by a subsequent ring-closure to yield the thermodynamically more stable pyridinone isomer. clockss.orgnih.gov The reaction is often facilitated by heat or the presence of a base.

The process can be initiated by a nucleophilic attack on the carbonyl carbon (C2) of the pyranone ring. This leads to the cleavage of the endocyclic ester bond and the formation of an acyclic intermediate. Subsequent rotation around the C-C single bonds allows the molecule to adopt a conformation that facilitates a nucleophilic attack by the nitrogen atom onto a different electrophilic center, leading to the formation of the six-membered pyridinone ring. clockss.org This transformation is a key strategy for accessing a wide range of substituted pyridin-2(1H)-ones, which are themselves important scaffolds in medicinal chemistry. nih.govresearchgate.net

The table below summarizes the general transformation representing this rearrangement.

| Precursor Scaffold | Reagents & Conditions | Product Scaffold | Reaction Type |

| 4-Amino-2H-pyran-2-one | Base (e.g., NaOH, Et₃N) or Heat | 4-Hydroxypyridin-2(1H)-one | Dimroth Rearrangement |

Alkenylation Reactions

The 4-amino-6-methyl-2H-pyran-2-one scaffold possesses nucleophilic character, making it amenable to alkenylation reactions, particularly through condensation with electrophilic partners such as aldehydes. The primary site for this reactivity is the C3 position, which is activated by the electron-donating amino group at C4 and the electron-withdrawing effect of the carbonyl group. This reactivity is analogous to that observed in the structurally related 4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net

A notable alkenylation reaction involves the acid-catalyzed condensation of the pyranone scaffold with aromatic aldehydes. In this reaction, the C3 position of the pyranone acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. This typically results in the formation of an intermediate which can then react with a second molecule of the pyranone. researchgate.net

The final product is often a bis(4-amino-6-methyl-2-oxo-2H-pyran-3-yl)arylmethane, where two pyranone rings are linked at their C3 positions by a carbon atom derived from the aldehyde. researchgate.net This type of reaction, a modified Knoevenagel or aldol-type condensation, is an effective method for carbon-carbon bond formation and the synthesis of more complex molecular architectures based on the pyranone core. The reaction conditions can be varied, including the use of different catalysts and solvents, to optimize the yield of the desired alkenylated product.

The table below provides an overview of this alkenylation reaction based on the reactivity of the closely related 4-hydroxypyranone scaffold.

| Pyranone Reactant | Aldehyde | Reagents & Conditions | Product Type |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Aromatic Aldehydes (e.g., Benzaldehyde) | Acid catalyst (e.g., HCl), Ethanol (B145695) | Arylbispyranylmethane |

| 4-Hydroxy-6-methyl-2H-pyran-2-one | Aromatic Aldehydes | Ionic Liquid ([bmim][BF₄]) | Arylbispyranylmethane |

Theoretical and Computational Investigations of 4 Amino 6 Methyl 2h Pyran 2 One Hydrochloride

Molecular Dynamics (MD) Simulations4.2.1. Conformational Analysis

Further theoretical research is required to provide the specific computational and theoretical data requested for 4-Amino-6-methyl-2H-pyran-2-one hydrochloride.

Investigation of Molecular Interactions

The molecular structure of this compound is stabilized by a network of intermolecular interactions, which can be computationally modeled and analyzed. The protonated amino group (–NH₃⁺) and the chloride ion (Cl⁻) are primary sites for strong electrostatic and hydrogen bonding interactions. mdpi.com Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice. nih.gov

In the solid state, the primary interactions governing the crystal packing are expected to be strong N–H···Cl hydrogen bonds between the ammonium (B1175870) group and the chloride ion. mdpi.com Additional stabilization is provided by weaker interactions, including C–H···O and C–H···Cl contacts. mdpi.com The pyran ring itself, along with its substituents, can participate in various non-covalent interactions. The carbonyl oxygen is a hydrogen bond acceptor, while the amino group is a strong hydrogen bond donor. These interactions are crucial in determining the compound's crystal structure and physical properties. mdpi.comnih.gov

| Interaction Type | Potential Participating Groups | Typical Interaction Energy (kcal/mol) | Significance |

|---|---|---|---|

| Ion Pairing | -NH₃⁺ and Cl⁻ | Strong (Electrostatic) | Primary interaction in the hydrochloride salt. |

| Strong Hydrogen Bond (Donor) | -NH₃⁺ | -4.5 to -9.0 mdpi.com | Key to crystal lattice formation and solubility. |

| Hydrogen Bond (Acceptor) | C=O (carbonyl oxygen) | Moderate | Contributes to stabilizing the crystal packing. |

| Weak Hydrogen Bond | C-H groups | Weak | Provides additional stabilization to the crystal structure. mdpi.com |

| Van der Waals Forces | Entire molecule | Weak (Dispersive) | Contributes to overall molecular packing and stability. semanticscholar.org |

Structure-Reactivity and Structure-Property Relationship Studies

The reactivity of the 2H-pyran-2-one scaffold is complex, exhibiting characteristics of both aromatic and aliphatic compounds. clockss.org Computational methods like DFT are employed to understand and predict the global and local reactivity properties of these molecules. mdpi.comamrita.edu Reactivity descriptors such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO/LUMO) help identify the most reactive sites within the molecule.

Studies on pyran-2-one derivatives show that the ring system possesses multiple electrophilic centers, typically at positions C-2, C-4, and C-6, making them susceptible to nucleophilic attack. clockss.orgresearchgate.net These reactions often lead to the opening of the pyran ring, followed by rearrangement to form new heterocyclic or carbocyclic systems. clockss.org The presence of an amino group at the C-4 position and a methyl group at the C-6 position in the title compound significantly influences its electronic properties and reactivity. The amino group, being an electron-donating group, can modulate the electrophilicity of the pyran ring.

Structure-activity relationship (SAR) studies on pyran derivatives highlight how different substituents affect their biological and chemical properties. nih.gov Computational QSAR (Quantitative Structure-Activity Relationship) models use theoretical descriptors to correlate a compound's structure with its activity. nih.govresearchgate.net For this compound, key structural features influencing its properties would include:

The 2-pyrone core: The lactone functionality is a key reactive site.

The 4-amino group: Influences the electronic distribution and provides a site for hydrogen bonding and protonation.

The 6-methyl group: Can affect steric hindrance and lipophilicity.

Computational Prediction of Chemical Behaviors (e.g., Autoxidation Sensitivity via H-BDE)

A critical aspect of chemical stability is the sensitivity of a compound to autoxidation, a process involving free radicals that can lead to degradation and the formation of impurities. Computational chemistry offers a predictive tool for assessing this sensitivity by calculating the bond dissociation energy (BDE) for hydrogen abstraction (H-BDE). amrita.edu The C-H BDE is a key descriptor used to estimate the propensity of a molecule to undergo autoxidation. researchgate.net

It has been established that molecular sites with H-BDE values in the range of 70 to 85 kcal/mol are particularly susceptible to autoxidation. researchgate.net Bonds with H-BDE values below this range may form radicals that are too stable for the subsequent O₂ insertion step, while those with much higher values are less likely to undergo hydrogen abstraction in the first place. researchgate.net

For this compound, the most likely site for initial hydrogen abstraction would be the methyl group at the C-6 position. The C-H bonds at this position are allylic and are expected to be weaker than other C-H bonds in the molecule. Computational DFT calculations can precisely determine the H-BDE for each C-H bond.

| Bond Type | Potential Location in Compound | Typical H-BDE Range (kcal/mol) | Autoxidation Susceptibility |

|---|---|---|---|

| Allylic C-H | C-6 Methyl Group (-CH₃) | ~75 - 85 researchgate.net | High |

| Vinylic C-H | C-3 and C-5 on Pyran Ring | > 100 | Low |

| Amino N-H | C-4 Amino Group (-NH₃⁺) | > 90 | Low |

Based on these computational principles, the methyl group of this compound is the most probable site for initiating an autoxidation cascade. This predictive capability is invaluable in pharmaceutical development for identifying potentially unstable compounds and designing appropriate stabilization strategies. amrita.edu

Advanced Spectroscopic and Analytical Methodologies for Characterization Methods Only

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D and 2D techniques for structural elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 4-Amino-6-methyl-2H-pyran-2-one hydrochloride, both ¹H and ¹³C NMR are fundamental for structural confirmation.

In a typical ¹H NMR spectrum, the proton on the C5 carbon of the pyran ring is expected to appear as a singlet. The methyl group protons at the C6 position would also likely present as a singlet. The protons of the amino group at C4 may appear as a broad singlet, and its chemical shift can be influenced by the solvent and concentration. The presence of the hydrochloride salt may lead to the observation of a signal corresponding to the ammonium (B1175870) proton.

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule. Distinct signals are expected for each of the six carbon atoms in the pyran-2-one ring, as well as for the methyl group carbon. The chemical shifts of these carbons provide valuable information about their electronic environment. For instance, the carbonyl carbon (C2) is expected to resonate at a significantly downfield chemical shift. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be utilized to establish correlations between protons and carbons, further solidifying the structural assignment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2 | - | ~160-170 |

| C3 | - | ~90-100 |

| C4 | - | ~150-160 |

| C5 | Singlet | ~95-105 |

| C6 | - | ~155-165 |

| -CH₃ | Singlet | ~20-25 |

| -NH₃⁺ | Broad Singlet | - |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Mass Spectrometry (e.g., HRMS for elemental composition confirmation)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

For this compound, the molecular ion peak corresponding to the protonated free base [C₆H₇NO₂ + H]⁺ would be observed in the positive ion mode. The high-resolution measurement of this peak allows for the confirmation of the molecular formula C₆H₈NO₂⁺. Fragmentation patterns observed in the mass spectrum can also provide structural information, corroborating the connectivity of the atoms within the molecule.

Table 2: Expected High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z |

| [C₆H₇NO₂ + H]⁺ | 126.0555 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy (e.g., for functional group identification and electronic transitions)

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, characteristic absorption bands are expected. The presence of the α,β-unsaturated lactone ring would give rise to a strong carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. The C=C double bond stretching vibration within the ring would also be observable. The N-H stretching vibrations of the ammonium group are expected in the region of 3100-3300 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The conjugated π-system of the 2H-pyran-2-one ring is expected to absorb UV radiation, resulting in one or more absorption bands. The position of the absorption maximum (λ_max) is characteristic of the chromophore and can be influenced by the presence of substituents and the solvent.

Table 3: Characteristic Infrared Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3100-3300 |

| C=O Stretch (Lactone) | 1700-1750 |

| C=C Stretch | 1600-1650 |

Thin-Layer Chromatography (TLC) for reaction monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile chromatographic technique used to monitor the progress of chemical reactions. growingscience.comacs.org In the synthesis of this compound, TLC can be employed to track the consumption of starting materials and the formation of the product. By spotting the reaction mixture on a TLC plate at different time intervals and developing it in an appropriate solvent system, the separation of components based on their polarity can be visualized. The product, being a salt, is expected to have a different retention factor (Rf) value compared to the starting materials, allowing for a clear assessment of the reaction's completion. This ensures that the reaction is stopped at the optimal time to maximize the yield and purity of the desired product.

Research Applications and Mechanistic Biological Studies of 4 Amino 6 Methyl 2h Pyran 2 One Hydrochloride and Derivatives

Applications as Synthetic Building Blocks and Scaffolds

The pyran-2-one core, particularly when functionalized with an amino group, is a powerful building block for constructing a wide range of heterocyclic compounds. researchgate.net The reactivity of these compounds is characterized by electrophilic sites at carbons 2, 4, and 6, and a nucleophilic center at the 5-position, enabling diverse chemical transformations.

Derivatives of 4-Amino-6-methyl-2H-pyran-2-one are instrumental in synthesizing various complex heterocyclic systems. The pyran-2-one ring can undergo rearrangement reactions, involving the opening of the pyran nucleus when treated with different nucleophilic reagents. researchgate.net This reactivity allows for its conversion into a variety of other ring systems. For example, reactions with reagents like hydrazines, hydroxylamine (B1172632), and various amino-substituted heterocycles can lead to the formation of pyridones, pyrazoles, isoxazoles, and fused systems such as pyrazolopyridines and triazolopyrimidines. researchgate.net

The presence of a 3-amino group on the 2H-pyran-2-one structure opens up additional pathways for its use as a building block. researchgate.net These amino derivatives can participate in Diels-Alder reactions with dienophiles like maleic anhydride (B1165640) to yield bicyclo[2.2.2]oct-7-ene structures. researchgate.net Furthermore, they can be transformed into highly substituted anilines and biphenyls through reactions with various alkynes. researchgate.net The one-pot synthesis of 3-acylamino derivatives from compounds with an activated methylene (B1212753) group, followed by further transformations, highlights the utility of the pyran-2-one core in generating molecular diversity. researchgate.net

| Pyran-2-one Derivative | Reactant(s) | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| 3-Amino-2H-pyran-2-ones | Hydrazines | Pyridazine derivatives | researchgate.net |

| 3-Benzoylamino-2H-pyran-2-ones | Maleic anhydride | bicyclo[2.2.2]oct-7-enes | researchgate.net |

| 3-Benzoylamino-2H-pyran-2-ones | Alkynes | Substituted Anilines, Biphenyls | researchgate.net |

| Pyran-2-one derivatives | o-phenylenediamine (B120857) | Benzimidazole derivatives |

The 2H-pyran-2-one motif is a core component of many natural products. nih.gov While triacetic acid lactone (4-hydroxy-6-methyl-2H-pyran-2-one) is a well-known precursor in the synthesis of natural and synthetic products urfu.ru, the amino-substituted analogs also serve as key intermediates. The synthesis of biologically active aromatic systems with attached pyranone rings is a significant area of research. nih.gov Methodologies have been developed for the versatile total synthesis of several pyranone-containing natural products in their enantiomerically pure forms, often starting from chiral intermediates that can be elaborated into the pyranone ring system. nih.govresearchgate.net For instance, the synthesis of fungal metabolites such as (–)-semixanthomegnin and (+)-dermolactone has been achieved using strategies that construct the pyranone ring onto an existing molecular framework. researchgate.net

The 4-amino-2H-pyran-2-one (APO) structure has been identified as a promising scaffold for the development of new functional molecules, particularly in medicinal chemistry. nih.gov Through structural simplification of more complex natural products like neo-tanshinlactone, researchers have developed a class of APO analogs with significant in vitro anticancer activity. nih.gov By eliminating fused ring systems and incorporating various substituents on the monocyclic pyranone core, preliminary structure-activity relationships (SAR) have been established. nih.gov This work demonstrates that the 4-amino-2H-pyran-2-one core is a viable new scaffold for designing cytotoxic agents. nih.gov For example, certain analogs with a phenyl group at the 6-position and substituted anilines at the 4-position have shown potent tumor cell growth inhibitory activity, with ED₅₀ values in the low micromolar range. nih.gov

| Scaffold | Substituents | Target Application | Key Finding | Reference |

|---|---|---|---|---|

| 4-Amino-2H-pyran-2-one (APO) | Phenyl at C6, 4'-methylaniline at C4 | Anticancer Agents | Potent activity with ED₅₀ values of 0.059–0.090 μM. | nih.gov |

| 4-Amino-2H-pyran-2-one (APO) | Phenyl at C6, 4'-methoxyaniline at C4 | Anticancer Agents | Showed significant tumor cell growth inhibitory activity. | nih.gov |

Mechanistic Investigations of Molecular Interactions (in vitro)

Understanding how pyran-2-one derivatives interact with biological macromolecules at a molecular level is crucial for their development as therapeutic agents or biological probes.

The pyran-2-one core structure is present in molecules that have been investigated as enzyme inhibitors. For example, a class of 6-amino-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles, which are fused pyran derivatives, were identified as novel inhibitors of the enzyme aldo-keto reductase family 1 member C3 (AKR1C3), a target for castration-resistant prostate cancer. nih.gov Crystal structure studies revealed that the pyranopyrazole scaffold binds differently from other known inhibitors. nih.gov The substituents on the scaffold anchor the inhibitor to the enzyme's oxyanion site, while the core itself occupies the specificity pocket, engaging in numerous hydrogen bond interactions. nih.gov These detailed binding studies provide a molecular basis for the inhibitory activity and facilitate future rational design of more potent and selective inhibitors based on the pyran scaffold. nih.gov Additionally, quantitative structure-activity relationship (QSAR) studies on polysubstituted 2H-pyran-2-ones have been conducted to investigate their relationships with the activity of enzymes like glutamate (B1630785) pyruvate (B1213749) transaminase (GPT) and alkaline phosphatase (ALP), identifying molecular fragments specific for hepatoprotective activity. nih.gov

While specific studies on the disruption of carbon metabolism or cytoskeleton formation by 4-Amino-6-methyl-2H-pyran-2-one are not extensively documented, the observed biological activities of its derivatives imply interactions with key molecular targets at the cellular level. The anticancer activity of the 4-amino-2H-pyran-2-one (APO) scaffold suggests that these compounds interfere with critical cellular pathways necessary for tumor cell proliferation and survival. nih.gov The development of pyran-based compounds as selective inhibitors for enzymes like DNA-dependent protein kinase (DNA-PK), a key player in DNA repair, further illustrates the potential of this scaffold to interact with specific cellular machinery. acs.org The ability of these molecules to engage in specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, governs their recognition at the molecular target site. acs.org The unique combination of electron-withdrawing and electron-donating groups on functionalized 4H-pyran rings imparts significant chemical and biological properties, making them valuable for exploring and modulating cellular functions. nih.gov

Interactions with Biological Macromolecules (e.g., DNA binding mechanisms)

The interaction of small molecules with biological macromolecules is a cornerstone of drug design and molecular biology. Derivatives of 2H-pyran-2-one have been investigated for their potential to interact with DNA, a key cellular macromolecule. While direct studies on 4-Amino-6-methyl-2H-pyran-2-one hydrochloride are limited, the broader class of pyranone and related heterocyclic compounds provides insights into potential DNA binding mechanisms. These interactions are typically non-covalent and can be broadly categorized into groove binding and intercalative binding.

Transition metal complexes incorporating Schiff base ligands derived from 4-aminoantipyrine (B1666024) have been shown to interact with calf thymus DNA primarily through minor groove binding. nih.gov Spectroscopic techniques, viscosity measurements, and cyclic voltammetry are instrumental in elucidating these binding modes. nih.gov The binding constants derived from these studies quantify the affinity of the compounds for DNA. nih.gov For instance, certain transition metal complexes of tetradentate N2O2 donor Schiff base ligands have demonstrated this type of interaction. nih.gov

Furthermore, pyran-4-one derivatives have been identified as inhibitors of DNA-Dependent Protein Kinase (DNA-PK), an enzyme crucial for DNA repair. nih.gov Specifically, 6-aryl-2-morpholin-4-yl-4H-pyran-4-ones and their thiopyran-4-one counterparts have shown potent inhibitory activity. nih.gov This inhibition suggests an interaction with the DNA-PK complex, which could be direct or indirect, thereby interfering with the DNA repair pathway. The structure-activity relationship studies in this class of compounds have revealed that substitutions on the aryl ring significantly influence their inhibitory potency. nih.gov

The potential DNA binding mechanisms for a compound like this compound could be explored through similar methodologies. Molecular modeling and spectroscopic studies would be essential to determine if it preferentially binds to the major or minor groove of DNA or if it can intercalate between the base pairs. The amino and methyl groups on the pyranone ring would likely play a significant role in the specificity and strength of such interactions.

Development of Fluorescence Probes and Sensors Based on Pyranone Derivatives

The inherent photophysical properties of pyranone derivatives make them attractive scaffolds for the development of fluorescent probes and sensors. nih.gov These tools are invaluable for bioimaging applications, allowing for the visualization and detection of various biological molecules and events. nih.gov The design of such probes often relies on modulating the fluorescence output in response to a specific analyte or environmental change.

Several mechanisms can be employed in the design of fluorescent probes, including Photoinduced Electron Transfer (PeT), Intramolecular Charge Transfer (ICT), and spirocyclization. nih.gov Fluorescein and its derivatives, for example, have been widely used as platforms for developing fluorescent probes. nih.gov The fluorescence of these molecules can be controlled through PeT processes, providing a basis for rational probe design. nih.gov

Derivatives of dicyanomethylene-4H-pyran (DCM) are another class of fluorophores that exhibit interesting photophysical properties, such as large Stokes shifts and excellent photostability. nih.gov However, they often suffer from aggregation-caused quenching (ACQ) in the solid state. nih.gov Research has shown that introducing bulky groups can enhance solid-state fluorescence, which has practical applications, for instance, in the visualization of latent fingerprints. nih.gov

The development of fluorescent probes from pyranone derivatives can be tailored for specific targets. For example, a library of combinatorial fluorescent probes has been constructed to screen for aminopeptidases and proteases, which can serve as biomarkers for tumors. rsc.org This approach enables the efficient discovery of probes for tumor-selective imaging. rsc.org Furthermore, pyranone-based structures can exhibit solvatochromism, where their fluorescence properties are sensitive to the polarity of the solvent. nih.gov This phenomenon is often associated with an ICT state and can be exploited for sensing applications. nih.gov For instance, some enamino-substituted 4-pyrones show a significant increase in fluorescence intensity in alcoholic solvents. nih.gov

For this compound, its structure presents opportunities for modification to create novel fluorescent probes. The amino group can be functionalized to introduce specific recognition moieties for target analytes. The fluorescence properties of the resulting derivatives would then be modulated upon binding to the target, providing a detectable signal.

Interactive Data Table: Properties of Pyranone Derivatives in Fluorescence Applications

| Compound Class | Key Feature | Potential Application | Reference |

| Enamino-substituted 4-pyrones | Solvatochromism, increased fluorescence in alcohols | Solvatochromic sensors | nih.gov |

| Dicyanomethylene-4H-pyran (DCM) derivatives | Strong solid-state emission with bulky groups | Latent fingerprint visualization | nih.gov |

| Fluorescein derivatives | Modulatable fluorescence via Photoinduced Electron Transfer (PeT) | Bioimaging probes | nih.gov |

| Combinatorial fluorescent probe library | Screening for enzyme biomarkers | Tumor-selective imaging | rsc.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Methodologies

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 4-Amino-6-methyl-2H-pyran-2-one hydrochloride should prioritize sustainability and innovation.

Current synthesis often involves a multi-step process starting from 4-hydroxy-6-methyl-2H-pyran-2-one. researchgate.net Exploration into novel synthetic routes could involve one-pot, multicomponent reactions (MCRs), which offer advantages in terms of efficiency and reduced waste. nih.govnih.gov The use of green catalysts is a particularly promising avenue. For instance, naturally derived biopolymers like sodium alginate have been successfully employed as organocatalysts for the synthesis of other 4H-pyran derivatives, demonstrating high efficacy in aqueous media at room temperature. nih.gov Similarly, heterogeneous catalysts, including magnetic nanoparticles, offer benefits such as high stability, easy separation, and reusability, contributing to more sustainable chemical processes. nih.gov

Mechanochemical methods, such as ball milling, represent another frontier for sustainable synthesis. nih.gov These solvent-free techniques can accelerate reaction times and increase yields, aligning with the principles of green chemistry. nih.gov Investigating these MCRs, green catalysts, and mechanochemical approaches could lead to more atom-economical and environmentally friendly production of this compound.

| Methodology | Catalyst/Medium | Potential Advantages | Reference |

| Multicomponent Reaction | Organocatalysts (e.g., Sodium Alginate) | High yields, mild conditions, use of water as solvent. | nih.gov |

| Heterogeneous Catalysis | Magnetic Nanoparticles (e.g., Fe3O4-based) | High efficiency, catalyst reusability, simple separation. | nih.gov |

| Mechanochemistry | Ball Milling | Solvent-free conditions, rapid reaction times, high atom economy. | nih.gov |

| Domino Reactions | Base-catalyzed (e.g., KOH) | High selectivity, construction of complex molecules in a single operation. | acs.org |

Advanced Computational Modeling for Structure-Function Relationships

Advanced computational modeling offers powerful tools to predict and understand the behavior of chemical compounds at a molecular level. The application of these techniques to this compound can provide deep insights into its structure-function relationships, guiding experimental work.

Density Functional Theory (DFT) calculations can be employed to investigate the molecule's electronic structure, reactivity, and spectroscopic properties. nih.govmdpi.com Such calculations are instrumental in understanding reaction mechanisms, predicting regioselectivity, and rationalizing the stability of intermediates and transition states. nih.gov For example, DFT has been used to elucidate the role of water in promoting the synthesis of related 4H-pyrans. nih.gov

Molecular Dynamics (MD) simulations can provide a dynamic picture of the compound's behavior, particularly its interactions with solvents or other molecules. mdpi.comnih.gov Recent advancements, including GPU-accelerated hardware and the integration of artificial intelligence (AI) and machine learning (ML), have made it possible to simulate complex systems over longer timescales, revealing rare conformational changes and kinetic properties. nih.gov Applying these advanced MD and ML approaches could help in designing derivatives with tailored physical or chemical properties for specific applications.

| Modeling Technique | Potential Application for this compound | Key Insights | Reference |

| Density Functional Theory (DFT) | Calculation of molecular electrostatic potential, bond dissociation energies, and reaction pathways. | Prediction of reactivity sites, stability of isomers, and mechanistic details. | nih.govmdpi.com |

| Molecular Dynamics (MD) | Simulation of interactions with solvents, polymers, or surfaces. | Understanding solubility, conformational dynamics, and binding affinities in materials. | mdpi.comnih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling reactions in complex environments (e.g., within a polymer matrix). | Detailed analysis of reaction mechanisms at an active site or interface. | nih.gov |

| Machine Learning (ML) / AI | Analysis of large datasets from MD simulations to identify key structural features. | Discovery of novel structure-property relationships for rational design. | nih.gov |

Innovative Applications in Material Science and Chemical Biology (excluding human health/clinical)

While pyran derivatives have been extensively studied for their biological activities, there are significant unexplored opportunities for this compound in material science and chemical biology, outside of clinical applications.

The pyran scaffold is a component of various functional molecules. For instance, certain 2-amino-4H-pyrans are utilized as photoactive materials and pigments. researchgate.net Future research could explore the potential of this compound as a building block for novel dyes, fluorescent probes, or photochromic materials. Its amino functionality provides a convenient handle for further chemical modification to tune its photophysical properties.

In the realm of chemical biology and agrochemicals, pyran-based structures have shown promise. Derivatives of 3-(1-aminoethylidene)-6-methyl-2H-pyran-2,4(3H)-dione have been investigated as potential herbicidal lead compounds. mdpi.com This suggests that the 4-Amino-6-methyl-2H-pyran-2-one scaffold could be explored for the development of new, potentially biodegradable agrochemicals. researchgate.net Furthermore, the general class of pyran derivatives has been noted for applications as corrosion inhibitors, an area where this specific compound could be investigated. nih.gov

| Field | Potential Application | Rationale | Reference |

| Material Science | Photoactive Materials & Pigments | The 2-amino-4H-pyran core is known to be useful in these applications. | researchgate.net |

| Material Science | Corrosion Inhibitors | Heterocyclic compounds containing heteroatoms are often effective in this role. | nih.gov |

| Chemical Biology | Fluorescent Probes | The pyranone scaffold can be functionalized to create molecules with specific optical properties for imaging or sensing. | |

| Agrochemicals | Herbicidal Agents | Related pyran-2,4-dione derivatives have demonstrated herbicidal activity. | mdpi.com |

Exploration of New Reaction Pathways and Mechanistic Insights

Understanding the reactivity of 4-Amino-6-methyl-2H-pyran-2-one is crucial for unlocking its synthetic potential. While some reactions are known, such as its condensation with aromatic aldehydes to form bis(pyran-3-yl)arylmethanes, many other pathways remain unexplored. researchgate.net

Future work should focus on the functionalization of the core structure. The amino group at the C4 position and the methyl group at the C6 position are prime targets for modification to create a library of novel derivatives. Investigating cycloaddition reactions, cross-coupling strategies, or transformations of the pyranone ring itself could yield new and complex molecular architectures.

Detailed mechanistic studies, combining experimental techniques (like NMR spectroscopy) with computational modeling (like DFT), can provide a deeper understanding of how these reactions occur. researchgate.netnih.gov For example, reinvestigation of the Biginelli reaction, which is used to synthesize related pyrimidine (B1678525) compounds, has provided new mechanistic insights that could be applicable to reactions involving the aminopyranone scaffold. researchgate.net Elucidating these mechanisms is essential for controlling reaction outcomes, improving yields, and designing rational synthetic strategies for targeted molecules.

Q & A

Q. What are the recommended synthetic routes for 4-Amino-6-methyl-2H-pyran-2-one hydrochloride?

The compound can be synthesized via reactions involving Mannich bases. For example, reacting 4-hydroxy-6-methylpyran-2-one with hydrochlorides of enone Mannich bases under controlled conditions (e.g., refluxing in ethanol) yields derivatives through addition-elimination mechanisms. Reaction optimization may require adjusting stoichiometry, temperature, and solvent polarity .

Q. How can the purity and identity of this compound be validated?

Use a combination of:

- Chromatography : HPLC with UV detection to assess purity (>98% by area normalization).

- Spectroscopy : H/C NMR to confirm structural integrity (e.g., pyranone ring protons at δ 5.5–6.5 ppm).

- Elemental Analysis : Verify C, H, N, and Cl content against theoretical values (±0.3% tolerance) .

Q. What solvents are suitable for dissolving this compound?

Based on structural analogs, the compound is likely freely soluble in polar solvents like water and methanol, sparingly soluble in ethanol, and insoluble in non-polar solvents (e.g., toluene). Solubility tests should be conducted at 25°C with sonication to ensure complete dissolution .

Q. Which spectroscopic techniques are critical for structural confirmation?

- X-ray crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., N–H⋯O interactions).

- FT-IR : Confirms amine (–NH) and carbonyl (C=O) stretches (~3350 cm and ~1650 cm, respectively).

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H] peaks .

Advanced Research Questions

Q. How do π-π stacking interactions influence the solid-state stability of this compound?

Crystallographic studies of related pyranones reveal face-to-face π-π interactions (3.7–3.8 Å spacing) between aromatic rings, enhancing lattice stability. These interactions can be probed via X-ray diffraction and correlated with thermal stability (TGA/DSC) .

Q. What strategies address crystallographic disorder in this compound?

Disorder in perchlorate anions or solvent molecules (e.g., water) can be modeled using split-atom refinement with occupancy ratios (e.g., 0.68:0.32). High-resolution data (≤0.8 Å) and restraints on bond lengths/angles improve model accuracy .

Q. How can reaction conditions be optimized for pyranone ring functionalization?

- Oxidation : Use KMnO in acidic media to introduce ketone groups.

- Reduction : NaBH selectively reduces carbonyls to alcohols.

- Substitution : Electrophilic agents (e.g., alkyl halides) target the amino group. Monitor reactions via TLC and optimize pH/temperature to minimize side products .

Q. How to resolve contradictions in spectral data during structure elucidation?

Discrepancies in NMR or X-ray data may arise from tautomerism or solvent effects. Use:

- Variable-temperature NMR to identify dynamic processes.

- DFT calculations to compare theoretical and experimental spectra.

- Multi-technique validation (e.g., cross-checking XRD with IR/MS) .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions to prevent hydrolysis of the pyranone ring.

- Crystallization : Slow evaporation from methanol/water mixtures yields high-quality crystals for XRD.

- Stability : Store in amber vials at 4°C to prevent photodegradation and moisture absorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.